

Technical Support Center: p70 S6 Kinase Activity Measurements

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Compound of Interest					
Compound Name:	p70 S6 Kinase substrate				
Cat. No.:	B12392472	Get Quote			

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in p70 S6 Kinase (p70S6K) activity measurements. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the measurement of p70S6K activity.

Western Blotting Issues

Question: I am observing weak or no signal for phospho-p70S6K by Western blot.

Answer: Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:

- Protein Lysis and Sample Preparation:
 - Ensure the lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein.[1]
 - Protein degradation can be minimized by adding a protease inhibitor cocktail and keeping samples on ice or at 4°C during preparation.



- Quantify your protein concentration accurately and ensure you are loading a sufficient amount (typically 20-50 μg of total protein per lane).[1][3]
- For some phospho-proteins, boiling the sample for a shorter duration (e.g., 1 minute) may improve detection.

Antibody Performance:

- Use a validated antibody specific for the phosphorylation site of interest (e.g., Thr389, Thr421/Ser424).[4][5] Phosphorylation at Thr389 most closely correlates with in vivo kinase activity.[6][7]
- Optimize the primary antibody dilution. A concentration that is too low will result in a weak signal. Refer to the manufacturer's datasheet for recommended starting dilutions.[3][8]
- Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is not expired.

Transfer Efficiency:

- Confirm efficient protein transfer from the gel to the membrane using a Ponceau S stain.
- For larger proteins like p70S6K (70-85 kDa), a wet transfer overnight at 4°C or a longer transfer time may be necessary.[9]
- Ensure no air bubbles are trapped between the gel and the membrane.

Positive Control:

 Include a positive control lysate from cells known to have high p70S6K activation (e.g., cells stimulated with insulin or growth factors) to validate your protocol and antibody performance.[1][3]

Question: My Western blot for phospho-p70S6K shows high background or non-specific bands.

Answer: High background and non-specific bands can obscure the target protein. Here are some strategies to minimize these issues:



Blocking:

- Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[3]
- For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[1][9]
- Antibody Concentration:
 - An excessively high primary antibody concentration can lead to non-specific binding. Try further diluting your primary antibody.[3][8]
- Washing Steps:
 - Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
- · Antibody Specificity:
 - Some antibodies may cross-react with other proteins. Consult the antibody datasheet for information on specificity and potential cross-reactivity.[4][10] Polyclonal antibodies may be more prone to non-specific binding than monoclonal antibodies.[3]

ELISA and Kinase Assay Variability

Question: I am seeing high variability between replicate wells in my p70S6K ELISA.

Answer: Variability in ELISA results can stem from several sources. Pay close attention to the following:

- Pipetting Technique: Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and pre-wet the tips.
- Washing: Inconsistent washing can lead to high background and variability. Ensure all wells
 are washed thoroughly and equally.
- Cell Seeding: For cell-based ELISAs, ensure a uniform cell density across all wells.[11]



- Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[12]
- Reagent Preparation: Ensure all reagents are properly reconstituted and mixed before use.

Question: My in vitro kinase assay shows low signal-to-background ratio.

Answer: A low signal-to-background ratio can make it difficult to discern true kinase activity. Consider these points:

- Enzyme Concentration: Optimize the concentration of recombinant p70S6K used in the assay. Too little enzyme will result in a weak signal.
- Substrate Concentration: Ensure the substrate concentration is not limiting.
- ATP Concentration: Use the recommended ATP concentration. The ADP-Glo™ Kinase Assay, for example, can be used with up to 1mM ATP.[12]
- Buffer Composition: Use the kinase buffer recommended in the assay protocol, as it is optimized for enzyme activity.[12]
- Inhibitors: Be mindful of potential inhibitors in your sample or reagents. For instance, high concentrations of DMSO can inhibit kinase activity.[13]

Frequently Asked Questions (FAQs)

Q1: Which phosphorylation sites are most important for p70S6K activation?

A1: The activity of p70S6K is regulated by multiple phosphorylation events. Phosphorylation of Threonine 229 (Thr229) in the catalytic domain and Threonine 389 (Thr389) in the linker domain are most critical for its function.[6][7] Phosphorylation at Thr389, in particular, shows a strong correlation with in vivo p70S6K activity.[6][7] Other important phosphorylation sites include Serine 371 (Ser371), Threonine 421 (Thr421), and Serine 424 (Ser424).[5][10][14]

Q2: What are the key upstream signaling pathways that activate p70S6K?

A2: p70S6K is a key downstream effector of the PI3K/Akt/mTOR signaling pathway.[6][15] Growth factors and mitogens activate this pathway, leading to the phosphorylation and







activation of p70S6K by mTOR.[15] The Ras/MAPK pathway can also contribute to p70S6K activation.[14][16]

Q3: What are the different isoforms of p70S6K, and how do they affect my measurements?

A3: There are two main isoforms of S6 Kinase 1 (S6K1), p70S6K and p85S6K, which arise from alternative start codon usage from the same gene.[6] The p85 isoform contains an additional 23 amino acids at the N-terminus that includes a nuclear localization signal.[6] Most antibodies against p70S6K will also detect the p85 isoform, which will appear as a higher molecular weight band on a Western blot.[4][6][10] There is also a second S6 Kinase gene product, S6K2.[17]

Q4: Can I use a total p70S6K antibody as a loading control for my phospho-p70S6K Western blot?

A4: Yes, it is highly recommended to probe a parallel blot or strip and re-probe your membrane with an antibody for total p70S6K. This will allow you to normalize the phospho-p70S6K signal to the total amount of p70S6K protein, ensuring that any observed changes are due to changes in phosphorylation status and not variations in protein loading.[1]

Data Presentation

Table 1: Common Commercial Antibodies for p70S6K Detection



Antibody Target	Host Species	Applications	Manufacturer	Catalog Number
p70 S6 Kinase	Rabbit	WB, IP	Cell Signaling Technology	#9202
Phospho-p70 S6 Kinase (Thr389)	Rabbit	WB	Cell Signaling Technology	#9205
Phospho-p70 S6 Kinase (Ser371)	Rabbit	WB	Cell Signaling Technology	#9208
Phospho-p70 S6 Kinase (Thr421/Ser424)	Rabbit	WB, IP	Cell Signaling Technology	#9204
p70 S6 Kinase	Rabbit	WB, Simple Western, IHC	R&D Systems	AF8962
Phospho-p70 S6 Kinase (T229)	Rabbit	WB	R&D Systems	MAB8964

Table 2: Overview of p70S6K Assay Kits



Assay Kit Name	Principle	Application	Manufacturer
PathScan® Phospho- p70 S6 Kinase (Thr389) Sandwich ELISA Kit	Sandwich ELISA	Detection of phospho- p70S6K (Thr389) in cell lysates	Cell Signaling Technology
p70S6K Kinase Assay Kit	In vitro kinase assay	Screening for p70S6K inhibitors	BPS Bioscience
Multispecies p70 S6 Kinase (Total/Phospho) InstantOne™ ELISA Kit	Sandwich ELISA	Measurement of total and phospho-p70S6K in cell lysates	Invitrogen
p70S6K Kinase Assay	ADP-Glo™ luminescent assay	Measurement of kinase activity	Promega

Experimental Protocols Western Blotting Protocol for Phospho-p70S6K

- Sample Preparation:
 - Lyse cells in a buffer containing protease and phosphatase inhibitors.
 - Determine protein concentration using a standard method (e.g., BCA assay).
 - Mix 20-50 μg of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE:
 - Load samples onto a 10% polyacrylamide gel.
 - Run the gel until the dye front reaches the bottom.
- · Protein Transfer:



Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes is a common starting point.

Blocking:

- Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- · Primary Antibody Incubation:
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K Thr389)
 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
- Stripping and Re-probing (Optional):
 - To detect total p70S6K, the membrane can be stripped and re-probed with a total p70S6K antibody.

In Vitro p70S6K Kinase Assay Protocol (Generic)

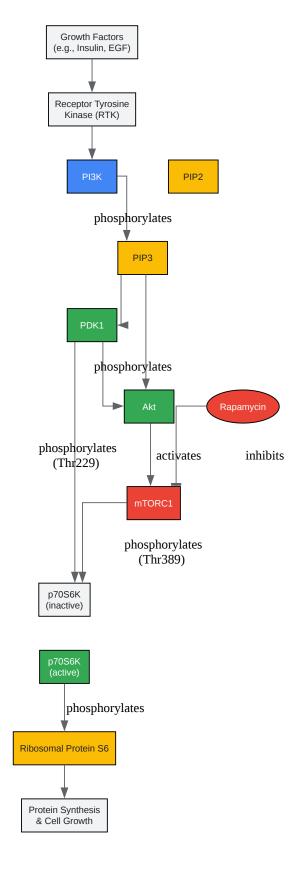
Prepare Kinase Reaction:



- In a microplate well, add the kinase buffer, the p70S6K substrate, and your test compound (e.g., potential inhibitor).
- Add purified, active p70S6K enzyme to initiate the reaction.
- Initiate Reaction:
 - Add ATP to start the kinase reaction.
- Incubation:
 - Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
- Detection:
 - Stop the reaction and measure the kinase activity. The detection method will vary depending on the kit (e.g., luminescence for ADP-Glo[™], radioactivity for ³²P-ATP incorporation, or antibody-based detection for a phosphorylated substrate).
- Data Analysis:
 - Calculate the percentage of kinase activity relative to a control (no inhibitor).

Visualizations





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Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.





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Caption: A generalized workflow for Western blot analysis of p70S6K.

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